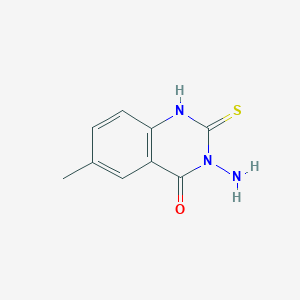

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and its uses in various fields are also usually described.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and the products formed.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Researchers synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds closely related to 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, highlighting their potential in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Techniques

Several studies focused on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, employing different methods such as dithiocarbamate-anthranilic acid reaction and one-pot synthesis approaches. These methods offer advantages like simplicity, high yields, and eco-friendliness (Azizi & Edrisi, 2017); (Tiwari et al., 2008).

Eco-Friendly Synthesis

An eco-friendly rapid synthesis method was developed using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and requires no catalyst, making it an environmentally friendly option (Molnar, Klenkar, & Tarnai, 2017).

Antibacterial Activity

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, including those similar to the compound , were synthesized and tested for antibacterial activity. These compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

Biological Activities of Derivatives

A library of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and characterized. These compounds were evaluated for various biological activities, further expanding the potential applications of such derivatives (Saeed, Mahmood, & Flörke, 2014).

Synthesis via Heteropolyacids

Heteropolyacids were used as catalysts in the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method demonstrates the versatility and adaptability of the synthesis process for such compounds (Allameh, Heravi, Hashemi, & Bamoharram, 2011).

Synthesis and Characterization

Further research includes the synthesis and characterization of additional derivatives, highlighting the diverse potential of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one compounds in scientific research, ranging from antimicrobial to potential anticonvulsant applications (Almarhoon et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.

Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties.

properties

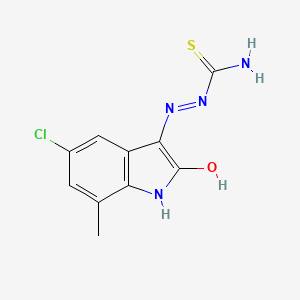

IUPAC Name |

3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSYTOYVAIKJSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)